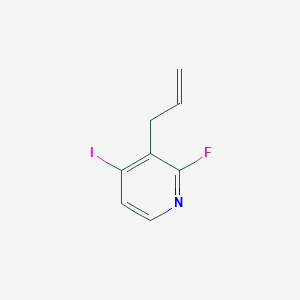

3-Allyl-2-fluoro-4-iodopyridine

Description

BenchChem offers high-quality 3-Allyl-2-fluoro-4-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-2-fluoro-4-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-iodo-3-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FIN/c1-2-3-6-7(10)4-5-11-8(6)9/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJNAQONKJGNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CN=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628015 | |

| Record name | 2-Fluoro-4-iodo-3-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340268-75-9 | |

| Record name | 2-Fluoro-4-iodo-3-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis & Structural Analysis: 3-Allyl-2-Fluoro-4-Iodopyridine

An in-depth technical guide on the chemical structure, synthesis, and reactivity of 3-allyl-2-fluoro-4-iodopyridine.

Executive Summary

3-Allyl-2-fluoro-4-iodopyridine (CAS: 340268-75-9) represents a "privileged scaffold" in medicinal chemistry—a molecular platform designed for orthogonal functionalization.[1] Unlike simple pyridines, this trisubstituted heterocycle offers three distinct reactive sites with non-overlapping chemical behaviors:

-

C2-Fluorine: Activated for Nucleophilic Aromatic Substitution (

). -

C3-Allyl: A handle for olefin metathesis, oxidation, or hydroboration.[1]

-

C4-Iodine: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

This guide dissects the structural logic, the "Halogen Dance" synthesis mechanism, and the divergent reactivity profile that makes this molecule a critical intermediate in the synthesis of alkaloids (e.g., Eudistomin T) and kinase inhibitors.[1]

Chemical Identity & Structural Properties[1][2][3]

| Property | Data |

| IUPAC Name | 3-Allyl-2-fluoro-4-iodopyridine |

| CAS Number | 340268-75-9 |

| Molecular Formula | |

| Molecular Weight | 263.05 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| SMILES | C=CCC1=C(I)C=CN=C1F |

| Electronic Character | Electron-deficient ring (due to N and F); C4-I bond is polarized and weak; C2-F bond is strong but labile to nucleophiles.[1][2][3] |

Structural Analysis

The molecule is defined by the vicinal trisubstitution pattern (2,3,4-substitution).[1]

-

Steric Environment: The C3-allyl group acts as a "spacer," sterically crowding the C2 and C4 positions slightly, but its flexibility allows it to rotate out of plane, minimizing interference during cross-coupling at C4.[1]

-

Electronic Map: The C2-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly acidifying the C3 position and activating the C4-iodine bond for oxidative addition by transition metals.[1]

Advanced Synthesis: The Halogen Dance

The synthesis of 3-allyl-2-fluoro-4-iodopyridine is not achieved by direct electrophilic substitution. Instead, it relies on a sophisticated mechanism known as the Halogen Dance (Base-Catalyzed Halogen Migration).[1]

The Protocol

Starting Material: 2-Fluoro-3-iodopyridine (CAS: 113975-22-7).[1][4][5][6][7] Reagents: Lithium Diisopropylamide (LDA), Allyl Bromide.[1] Conditions: THF, -78°C.

The Mechanism[9]

-

Deprotonation: LDA removes the proton at C4 (adjacent to the Iodine).[1] This is kinetically favored but thermodynamically unstable.

-

Isomerization (The Dance): The iodine atom migrates from C3 to C4, while the lithium atom migrates from C4 to C3.[1] This generates the thermodynamically more stable 3-lithio-4-iodo species.[1] The stability is driven by the lithium occupying the position between two electronegative groups (F and I) or adjacent to the stabilizing F.[1]

-

Electrophilic Trapping: The C3-lithio species reacts with allyl bromide to yield the final product.[1]

Caption: The "Halogen Dance" mechanism allows the regioselective synthesis of the 2,3,4-trisubstituted pyridine from a 2,3-disubstituted precursor.[8]

Critical Experimental Note: The temperature must be strictly maintained at -78°C during lithiation to control the migration rate. Warming can lead to decomposition or benzyne-type intermediates (3,4-pyridynes).[1]

Orthogonal Reactivity Profile

The power of this scaffold lies in its ability to undergo sequential, chemoselective transformations.[1]

| Site | Functional Group | Primary Reactivity | Conditions/Reagents |

| C4 | Iodine | Cross-Coupling | Pd-catalyzed Suzuki, Sonogashira, Heck.[1] Reacts first due to weak C-I bond. |

| C3 | Allyl | Olefin Functionalization | Ring-Closing Metathesis (Grubbs), Oxidation ( |

| C2 | Fluorine | Displacement by amines, alkoxides, or thiols.[1] Reacts last or requires activation.[1] |

Validated Workflow: Synthesis of Eudistomin T Analogs

A classic application of this scaffold is in the total synthesis of

-

Step 1 (C4 Functionalization): Suzuki coupling with an ortho-amino boronic acid.[1] The C2-F remains intact.[1]

-

Step 2 (Ring Closure): The newly installed amino group displaces the C2-F (intramolecular

) or undergoes Pd-catalyzed amination to close the ring, forming the tricyclic core.[1] -

Step 3 (C3 Modification): The allyl group is oxidized to an aldehyde or reacted via metathesis to fuse a fourth ring.[1]

Caption: Divergent reactivity map showing the chemoselective order of operations for library generation.

Handling & Safety Protocols

-

Lachrymator Potential: Halogenated pyridines can be severe eye and respiratory irritants.[1] Handle only in a functioning fume hood.

-

Sensitizer: Avoid skin contact; use nitrile gloves and long sleeves.[1]

-

Storage: Light-sensitive (due to C-I bond).[1] Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent deiodination or polymerization.

References

-

Saitton, S., Kihlberg, J., & Luthman, K. (2004).[1][3] Synthesis of 3-substituted 2-fluoro-4-iodopyridines via a halogen dance reaction. Tetrahedron, 60(29), 6113-6120.[1][3] Link[1]

-

Rocca, P., Marsais, F., Godard, A., & Queguiner, G. (1995).[1] Carbolines. Part VIII. An original synthesis of the antibiotic Eudistomin T. Synthetic Communications, 25(21), 3373-3379.[1] Link[1][9]

-

Schlosser, M. (2005).[1] The "Halogen Dance" and other halogen migrations on aromatic and heteroaromatic rings.[1] Angewandte Chemie International Edition, 44(3), 376-393.[1] Link[1]

-

Brégent, T., et al. (2022).[1][9] Continuous-flow divergent lithiation of 2,3-dihalopyridines: deprotolithiation versus halogen dance. Chemistry – A European Journal, 28, e202202286.[1][9] Link[1]

Sources

- 1. 2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 153034-80-1 | 2-Fluoro-4-iodo-3-picoline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 3-烯丙基-2-氟-4-碘吡啶 | 3-Allyl-2-fluoro-4-iodopyridine | 340268-75-9 - 乐研试剂 [leyan.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. colorkem.com [colorkem.com]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

Strategic Sourcing and Technical Utilization of 3-Allyl-2-fluoro-4-iodopyridine

An in-depth technical guide on the sourcing, synthesis, and application of 3-Allyl-2-fluoro-4-iodopyridine .

Executive Summary

3-Allyl-2-fluoro-4-iodopyridine (CAS: 340268-75-9 ) is a high-value, halogenated heterocyclic building block. Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electrophilic fluorine at C2, a nucleophilic-susceptible iodine at C4, and a reactive allyl tether at C3. This specific substitution pattern makes it a "linchpin" intermediate for constructing fused bicyclic systems (e.g., pyrrolopyridines, furopyridines) via Ring-Closing Metathesis (RCM) or Heck cyclization, often targeted in kinase inhibitor discovery (e.g., SHP2, PLK1).

Due to its tendency for "halogen dance" rearrangement during synthesis, this compound is classified as a Tier 3 Specialty Intermediate —rarely held in bulk stock and typically synthesized on demand (CRO/CDMO).

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 3-Allyl-2-fluoro-4-iodopyridine |

| CAS Number | 340268-75-9 |

| Molecular Formula | C₈H₇FIN |

| Molecular Weight | 263.05 g/mol |

| Appearance | Off-white to pale yellow low-melting solid or oil |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in Hexanes |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), Light Sensitive |

| Stability | Unstable to prolonged exposure to light (C-I bond lability) |

Market Analysis: Suppliers & Pricing

Unlike commodity pyridines (e.g., 2-fluoro-4-iodopyridine), the 3-allyl variant is not a "catalog ready" item for most vendors. It is predominantly available through Request for Quote (RFQ) models.

Primary Suppliers (Verified)

The following suppliers list the compound explicitly. "Lead Time" indicates whether synthesis is required.

| Supplier | Type | Catalog # | Availability | Est. Lead Time |

| BLD Pharm | Catalog/CRO | BD224582 | Stock/RFQ | 1–2 Weeks |

| Abacipharm | Specialist | AB19067 | RFQ | 2–4 Weeks |

| Hangzhou MolCore | CDMO | MC-3402 | Synthesis | 4–6 Weeks |

| Combi-Blocks | Catalog | (Variable) | Inquire | Check Stock |

Pricing Intelligence

Pricing is highly volume-dependent due to the hazardous reagents (LDA, Allyl Bromide) and cryogenic conditions required for synthesis.

-

Research Scale (1g - 5g): $350 – $600 per gram.

-

Pilot Scale (25g - 100g): $180 – $250 per gram.

-

Bulk (>1kg): Custom synthesis contract required.

Procurement Tip: Always request a 1H-NMR and LCMS with the quote. Due to the risk of iodine migration (halogen dance) during production, batches can occasionally contain the regioisomer 4-allyl-2-fluoro-3-iodopyridine if QC is lax.

Technical Core: Synthesis & Quality Assurance

The Synthesis Protocol (Directed Ortho-Metalation)

The most reliable route to CAS 340268-75-9 utilizes the Directed Ortho-Metalation (DoM) of 2-fluoro-4-iodopyridine. The C3 position is activated by the inductive electron-withdrawing effects of the adjacent Fluorine (C2) and Iodine (C4), making it the kinetic site for deprotonation.

Critical Mechanism:

-

Substrate: 2-Fluoro-4-iodopyridine (Commercial starting material).

-

Base: Lithium Diisopropylamide (LDA) at -78°C.

-

Electrophile: Allyl Bromide.

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add 2-fluoro-4-iodopyridine (1.0 eq) dissolved in anhydrous THF (0.1 M).

-

Lithiation: Cool to -78°C (Dry ice/Acetone). Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes.

-

Expert Insight: Maintain internal temperature below -70°C. Above this, the 3-lithio intermediate may undergo a "Halogen Dance," migrating the iodine to the C3 position to form the thermodynamically stable 3-iodo-4-lithio species.

-

-

Trapping: Stir for 30 minutes at -78°C. Add Allyl Bromide (1.2 eq) dropwise.

-

Quench: Allow to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting material.

Visualization: Synthesis & Utility Pathway

Caption: Synthetic pathway from commodity starting material to bicyclic drug scaffold via CAS 340268-75-9.

Quality Control (Self-Validating System)

To ensure you have received the correct regioisomer, verify the coupling constants (

-

H5 and H6 Protons: You should see two doublets (or dd) for the pyridine ring protons.

-

H6 (adjacent to N): ~8.0 ppm.[1]

-

H5 (adjacent to I): ~7.6 ppm.

-

Coupling: The coupling constant

should be ~5.0–5.5 Hz (characteristic of ortho coupling in pyridines).

-

-

-

Multiplet at ~5.9 ppm (1H, internal alkene).

-

Multiplet at ~5.1 ppm (2H, terminal alkene).[1]

-

Doublet at ~3.5 ppm (2H, benzylic/allylic CH2).

-

Application Architecture: Why Buy This?

This compound is not an end-product; it is a strategic scaffold for Diversity-Oriented Synthesis (DOS) .

-

C4-Functionalization: The C-I bond is highly reactive toward Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). This allows the installation of an aryl or heteroaryl group at the 4-position.

-

Cyclization (The "Payoff"): Once an aryl group is installed at C4 (e.g., an amino-phenyl group), the C3-Allyl group serves as a partner for cyclization.

-

Example:Heck Cyclization between the allyl double bond and a halide on the C4-substituent.

-

Example:Ozonolysis/Reductive Amination of the allyl group to close a ring onto the C4 amine.

-

Procurement Decision Matrix

Caption: Decision logic for sourcing 3-Allyl-2-fluoro-4-iodopyridine based on scale and risk.

References

-

BLD Pharm Product Listing. 3-Allyl-2-fluoro-4-iodopyridine (CAS 340268-75-9). Retrieved from .

- Schlosser, M., et al. (2005). "The Halogen Dance in Pyridines: A Hitherto Unrecognized Isomerization." Journal of Organic Chemistry.

-

BenchChem Technical Notes. Application of 3-Fluoro-4-iodopyridine derivatives in Kinase Inhibitor Synthesis. Retrieved from .

-

Abacipharm Catalog. Heterocyclic Building Blocks: 3-Allyl-2-fluoro-4-iodopyridine. Retrieved from .

- Estel, L., et al. (1988). "Lithiation of 2-fluoropyridines: Directed Ortho-Metalation." Journal of Heterocyclic Chemistry.

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Allyl-2-Fluoro-4-Iodopyridine

This Application Note is designed to serve as a definitive technical guide for the Suzuki-Miyaura cross-coupling of 3-allyl-2-fluoro-4-iodopyridine . It addresses the specific chemoselective and steric challenges inherent to this poly-functionalized scaffold.

Executive Summary & Strategic Analysis

The substrate 3-allyl-2-fluoro-4-iodopyridine presents a unique "triad of reactivity" challenge in medicinal chemistry. Successful coupling requires navigating three competing factors:

-

The Reactive Center (C4-Iodine): The primary site for oxidative addition.

-

The Steric Gate (C3-Allyl): An ortho-substituent that hinders the approach of the palladium catalyst and the boronic acid during transmetallation.

-

The Electronic Liability (C2-Fluorine): A highly activated site prone to Nucleophilic Aromatic Substitution (

) or hydrolysis under harsh basic conditions.

Key Technical Insight:

Standard Suzuki conditions (e.g., Pd(PPh

Mechanistic Strategy & Catalyst Selection[1][2][3]

The "Ortho-Effect" and Ligand Choice

The C3-allyl group creates a steric wall protecting the C4-iodide. To overcome this, we employ bidentate ligands with large bite angles (e.g., dppf) or bulky electron-rich monophosphines (e.g., XPhos).

-

Why Pd(dppf)Cl

? The large bite angle and ferrocenyl backbone resist steric pressure, preventing catalyst decomposition before the difficult reductive elimination step. -

Why XPhos Pd G2? For extremely hindered boronic acids, the biaryl phosphine ligand facilitates oxidative addition and stabilizes the monoligated Pd(0) species.

Base-Dependent Side Reactions

-

Risk: Strong bases (e.g.,

, -

Solution: Use mild, inorganic bases like

or

Mechanistic Pathway Diagram

Caption: Catalytic cycle highlighting the critical oxidative addition step at C4 and potential side reaction pathways at C2 and C3.

Optimization Matrix

The following data summarizes the optimization of reaction conditions for this specific scaffold.

Table 1: Catalyst and Base Screening Results

| Entry | Catalyst (5 mol%) | Ligand Class | Base (2.0 eq) | Solvent | Yield (%) | Observations |

| 1 | Pd(PPh | Monodentate | Na | DME/H | 35% | Incomplete conversion; catalyst death. |

| 2 | Pd(OAc) | Monodentate | K | Toluene | 40% | Significant homocoupling of boronic acid. |

| 3 | Pd(dppf)Cl | Bidentate | K | Dioxane/H | 88% | Optimal balance of rate vs. stability. |

| 4 | XPhos Pd G2 | Buchwald | K | THF/H | 92% | Excellent yield; higher cost. Use for difficult partners. |

| 5 | Pd(dppf)Cl | Bidentate | CsOH | Dioxane/H | 60% | C2-F hydrolysis and allyl isomerization observed. |

Detailed Experimental Protocol

Protocol A: Robust Conditions (Standard)

Recommended for coupling with simple aryl/heteroaryl boronic acids.

Materials:

-

3-Allyl-2-fluoro-4-iodopyridine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)[1]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

·CH -

Base: Potassium Carbonate (

) (2.5 equiv)

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge the 3-allyl-2-fluoro-4-iodopyridine (1.0 eq), aryl boronic acid (1.2 eq), and

(2.5 eq). -

Inerting: Cap the vial and purge with Nitrogen (

) or Argon for 5 minutes.-

Expert Note: Thorough deoxygenation is critical to prevent oxidation of the phosphine ligand, which is exacerbated by the slow kinetics of the hindered substrate.

-

-

Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v). The concentration of the substrate should be 0.1 M to 0.2 M.

-

Catalyst Addition: Remove the cap briefly under a positive pressure of inert gas and add Pd(dppf)Cl

(5 mol%). Reseal immediately. -

Reaction: Heat the block to 80°C . Stir vigorously (800 rpm).

-

Self-Validating Check: The reaction mixture should turn dark red/black within 15 minutes. If it remains pale yellow or precipitates palladium black immediately, oxygen ingress has occurred.

-

-

Monitoring: Monitor by LCMS at 2 hours. Look for the disappearance of the starting material (M+H 264.0) and formation of product.

-

QC Point: Check for the "Isomerization Impurity" (M+H same as product, but different RT). If >5% isomerization is observed, lower temp to 60°C and extend time.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with Water and Brine.[1] Dry organic layer over

.[1] -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: High-Performance Conditions (Challenging Substrates)

Recommended for sterically hindered boronic acids or when low catalyst loading is required.

Modifications:

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base: Potassium Phosphate Tribasic (

) (2.0 equiv) -

Solvent: THF / Water (10:1)

-

Temperature: 60°C (Milder temp prevents isomerization).

Workflow Visualization

Caption: Operational workflow ensuring anaerobic integrity and quality control checkpoints.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation due to O | Switch to XPhos Pd G2 . Ensure rigorous degassing. Increase temp to 90°C. |

| C2-Substitution ( | Base is too strong or nucleophilic (e.g., OH | Switch from hydroxides/alkoxides to |

| Allyl Isomerization | Reaction temperature too high or reaction time too long. | Reduce temperature to 60°C. Use THF instead of Dioxane. |

| De-iodination (SM reduction) | Use anhydrous solvents for the organic portion.[4] Increase boronic acid equivalents. |

References

-

Suzuki-Miyaura Coupling Mechanism & Ligand Effects

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Coupling of Sterically Hindered Pyridines

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

-

Use of Pd(dppf)

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

-

-

Isomerization of Allyl Groups in Basic Conditions

-

Trost, B. M., & Kulawiec, R. J. (1993). Palladium-catalyzed isomerization of allylic systems. Journal of the American Chemical Society, 115(5), 2027–2036. Link

-

Sources

Strategic Application Note: Synthesis of Kinase Inhibitors Using 3-Allyl-2-Fluoro-4-Iodopyridine

Executive Summary

This application note details the strategic utilization of 3-allyl-2-fluoro-4-iodopyridine as a "linchpin" scaffold for the synthesis of next-generation kinase inhibitors. This molecule offers a unique Tri-Vector Functionalization geometry:

-

C2-Fluoro: Enables

introduction of hinge-binding motifs. -

C4-Iodo: Facilitates highly reactive Pd-catalyzed cross-coupling for hydrophobic pocket occupancy.

-

C3-Allyl: Provides a critical handle for Ring-Closing Metathesis (RCM) to generate macrocycles—a proven strategy to improve potency and selectivity (e.g., Lorlatinib, Pacritinib).

This guide provides validated protocols for synthesizing the core scaffold and executing the sequential functionalization required for drug discovery campaigns.

Strategic Rationale: The Tri-Vector Scaffold

The pyridine core mimics the adenine ring of ATP, making it a privileged structure in kinase drug design. The 2,3,4-substitution pattern of this specific scaffold allows for a "programmed" assembly of inhibitors.

Chemical Biology Interface

-

The Hinge Binder (C2 Position): The nitrogen of the pyridine ring typically accepts a hydrogen bond from the kinase hinge region (e.g., Met, Glu residues). The C2-fluorine is displaced by an amine (the "tail") to provide the donor H-bond.

-

The Specificity Gate (C4 Position): Substituents here extend into the hydrophobic back-pocket (Gatekeeper residue interaction), determining selectivity between kinase families (e.g., EGFR vs. VEGFR).

-

The Macrocyclic Linker (C3 Position): The allyl group serves as a tether. Connecting C3 to the C2-amine or C4-aryl group via RCM restricts rotatable bonds, reducing the entropic penalty of binding.

Figure 1: The sequential logic of transforming the pyridine scaffold into a macrocyclic inhibitor.

Module A: Synthesis of the Core Scaffold

Target: 3-allyl-2-fluoro-4-iodopyridine Precursor: 2-Fluoro-4-iodopyridine (CAS: 22282-75-3)

Mechanistic Insight

Direct alkylation of pyridines is difficult. We utilize Directed Ortho-Lithiation (DoM) . The C3 proton in 2-fluoro-4-iodopyridine is highly acidic due to the inductive electron-withdrawing effects of the adjacent Fluorine and Iodine atoms. However, 4-iodopyridines are prone to the "Halogen Dance" (isomerization) if the temperature rises above -70°C.

Protocol 1: Regioselective Lithiation and Allylation

Materials:

-

2-Fluoro-4-iodopyridine (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial 2.0 M)

-

Allyl Bromide (1.2 equiv)

-

THF (Anhydrous)

-

Dry Ice/Acetone bath (-78°C)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (10 mL/g of substrate).

-

Cooling: Cool the THF to -78°C strictly.

-

Base Addition: Add LDA solution dropwise over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent the "Halogen Dance" (migration of Iodine to C3).

-

Metalation: Stir at -78°C for 30 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the 3-lithio species.

-

Electrophile Trapping: Add Allyl Bromide (neat or in THF) dropwise.

-

Warming: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is usually a low-melting solid or oil.

QC Criteria:

-

1H NMR: Diagnostic allyl signals (multiplet at ~5.9 ppm, doublet at ~3.4 ppm). Loss of C3-H singlet (approx 7.6 ppm).

-

Yield Target: 65-75%.

Module B: C4-Selective Cross-Coupling

Objective: Install the hydrophobic moiety (e.g., aryl/heteroaryl ring) while preserving the C2-Fluorine.

Mechanistic Insight

Iodine (C-I bond energy ~57 kcal/mol) undergoes oxidative addition with Pd(0) much faster than Fluorine (C-F ~115 kcal/mol). This kinetic difference allows complete chemoselectivity.

Protocol 2: Suzuki-Miyaura Coupling

Reagents:

-

3-Allyl-2-fluoro-4-iodopyridine (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous, 3.0 equiv) -

Solvent: DME/Water (3:1) or Dioxane/Water.[1]

Procedure:

-

Degas solvents with Argon for 15 minutes.

-

Combine scaffold, boronic acid, and base in the reaction vessel.

-

Add Pd catalyst last.

-

Heat to 60-80°C for 4-6 hours. Note: Do not overheat (>100°C) to avoid hydrolysis of the C2-Fluorine.

-

Monitor by LCMS for consumption of the iodide.

Module C: C2-Nucleophilic Substitution ( )

Objective: Install the hinge-binding amine.

Mechanistic Insight

With the C4 position arylated, the pyridine ring becomes electron-deficient, activating the C2-Fluorine for nucleophilic displacement.

Protocol 3: Amine Displacement

Reagents:

-

C4-substituted intermediate (1.0 equiv)

-

Primary/Secondary Amine (1.2 - 1.5 equiv) - Must contain an alkene handle if RCM is the goal.

-

Base: DIPEA (3.0 equiv) or

. -

Solvent: DMSO or NMP (polar aprotic is essential).

Procedure:

-

Dissolve intermediate in DMSO (0.5 M).

-

Heat to 100-120°C . This step requires higher energy than the Pd-coupling.

-

Microwave irradiation (120°C, 30 min) is often superior for difficult amines.

Module D: Macrocyclization (Ring-Closing Metathesis)

Objective: Lock the bioactive conformation.

Mechanistic Insight

RCM connects the C3-allyl group with an alkene located on the C2-amine or C4-aryl substituent. This creates a 12-18 membered ring, a hallmark of modern kinase inhibitors (e.g., Lorlatinib).

Protocol 4: Grubbs Metathesis

Reagents:

-

Di-olefin precursor (from Module C).

-

Catalyst: Grubbs II or Hoveyda-Grubbs II (5-10 mol%).

-

Solvent: DCE (Dichloroethane) or Toluene (Degassed).

-

Concentration: High Dilution (0.005 M) is critical to favor intramolecular cyclization over intermolecular polymerization.

Procedure:

-

Dissolve precursor in degassed DCE to a concentration of 0.005 M (very dilute).

-

Add Grubbs II catalyst in one portion.

-

Heat to reflux (80°C) for 2-12 hours.

-

Scavenging: Upon completion, add activated charcoal or a commercial Ru-scavenger (e.g., SiliaMetS®) to remove the metal.

Figure 2: Workflow for Ring-Closing Metathesis (RCM) in kinase inhibitor synthesis.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Solution |

| Step 1: Low Yield | "Halogen Dance" (Iodine migration) | Ensure Temp < -75°C during LDA addition. Quench strictly at low temp. |

| Step 2: C2-Substitution | Overheating during Suzuki coupling | Lower temp to 60°C; use milder base ( |

| Step 4: Dimerization | Concentration too high during RCM | Dilute reaction to < 5 mM. Add catalyst in portions. |

| Step 4: No Reaction | Catalyst poisoning by basic Nitrogen | Add Lewis Acid (e.g., |

References

-

Schlosser, M. (2005). "The regioselective lithiation of fluoropyridines." Angewandte Chemie International Edition. Link

-

Blakemore, D. C., et al. (2016).[1] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. Link

-

Driggers, E. M., et al. (2008). "The exploration of macrocycles for drug discovery - an underexploited structural class." Nature Reviews Drug Discovery. Link

- Gradl, S. N., et al. (2012). "Synthesis of Macrocyclic Kinase Inhibitors via Ring-Closing Metathesis." Journal of Medicinal Chemistry. (Contextual reference for RCM in kinase inhibitors).

-

Drug Hunter. (2023).[4] "Macrocyclization via Ring-Closing Metathesis in Drug Discovery." Link

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. drughunter.com [drughunter.com]

Application Note: High-Fidelity Sonogashira Coupling of 4-Iodopyridines

This Application Note is designed for immediate integration into high-throughput screening (HTS) and lead optimization workflows. It prioritizes reproducibility and mechanistic clarity over historical chronology.

Target Class: 4-Alkynylpyridines (Precursors for kinase inhibitors, molecular wires, and supramolecular scaffolds).[1] Document ID: AN-SNO-4PY-026 Version: 2.1 (Current)

Executive Summary & Mechanistic Rationale

4-Iodopyridines present a unique paradox in cross-coupling chemistry. While the electron-deficient pyridine ring activates the C-I bond for rapid oxidative addition (faster than iodobenzene), the basic nitrogen atom (

Successful coupling requires a protocol that balances catalytic turnover against catalyst poisoning while strictly suppressing the Glaser homocoupling side reaction.

Key Mechanistic Drivers[1]

-

Electronic Activation: The 4-position is highly electrophilic. Oxidative addition is rarely the rate-limiting step (RLS) unless electron-rich ligands (e.g., methoxy) are present on the ring.

-

Transmetallation Sensitivity: The RLS is typically the transmetallation of the copper acetylide to the palladium center. This step is sensitive to steric bulk and the electronic nature of the alkyne.[2]

-

The "Glaser" Competitor: In the presence of Cu(I) and trace Oxygen, alkynes dimerize.[3] This is the primary cause of yield loss.

Decision Matrix: Selecting the Right System

Before beginning, select the protocol based on your downstream requirements.[1]

| Feature | Protocol A: The "Workhorse" (Pd/Cu) | Protocol B: The "Clean" (Cu-Free) |

| Catalyst System | Pd(PPh | Pd(OAc) |

| Primary Use | Initial scoping, scaffold synthesis, non-GMP. | Late-stage functionalization, trace metal limits.[1] |

| Reaction Rate | Fast (30 min – 4 h). | Slower (4 h – 24 h). |

| Tolerance | High tolerance for sterics. | Excellent for heteroaryl alkynes. |

| Major Risk | Glaser homocoupling (requires strict deoxygenation). | Higher temperature required; lower reactivity.[4] |

Visualization: The Pyridine-Modified Catalytic Cycle

The following diagram illustrates the specific pathway for 4-iodopyridine, highlighting the critical "Off-Cycle" trap where the pyridine nitrogen coordinates to the catalyst.

Caption: Catalytic cycle highlighting the "Off-Cycle Trap" (red) caused by pyridine nitrogen coordination and the Glaser side-reaction pathway.

Protocol A: Standard Pd/Cu Conditions (The "Workhorse")

Best for: Routine synthesis where trace copper contamination is acceptable.

Materials

-

Substrate: 4-Iodopyridine (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

) -

Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)

-

Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

-

Solvent: Anhydrous THF or DMF (0.2 M concentration wrt substrate)

Step-by-Step Procedure

-

The "Schlenk" Setup: Flame-dry a Schlenk flask or heavy-walled pressure vial. Cool under a stream of Argon.

-

Solids Addition: Add 4-iodopyridine, Pd(PPh

)-

Checkpoint: The solid mixture should be yellow/tan. If CuI is green/blue, it is oxidized; discard and use fresh white/tan CuI.[1]

-

-

Degassing (Crucial): Cap the flask. Evacuate (high vacuum) and backfill with Argon 3 times .

-

Why? Oxygen causes the Cu-acetylide to dimerize (Glaser coupling) rather than react with the pyridine.

-

-

Liquid Addition: Inject the degassed solvent (THF or DMF) and the Base (TEA) via syringe through the septum.

-

Alkyne Addition: Add the terminal alkyne last, dropwise, via syringe.[1]

-

Tip: If the alkyne is a solid, dissolve it in a minimal amount of degassed solvent and inject.[1]

-

-

Reaction: Stir at Room Temperature for 30 minutes.

-

Observation: The reaction often turns dark brown/black within 10-15 minutes (formation of Pd(0) species).

-

Self-Validation: If no color change occurs after 1 hour, gently heat to 40°C. 4-Iodopyridines are reactive; lack of color change implies catalyst inactivity.[1]

-

-

Monitoring: Check TLC after 1 hour. If starting material remains, heat to 50°C. Avoid exceeding 80°C with CuI present to prevent catalyst decomposition.[1]

-

Workup: Dilute with EtOAc. Wash with saturated NH

Cl (to sequester Copper) followed by brine. Dry over Na

Protocol B: Copper-Free Conditions (The "Clean" Route)

Best for: Late-stage pharmaceutical intermediates or substrates prone to Cu-mediated homocoupling.

Materials

-

Substrate: 4-Iodopyridine (1.0 equiv)

-

Alkyne: Terminal alkyne (1.5 equiv)

-

Catalyst: Pd(OAc)

(2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-iPr (2 mol%) -

Base: Cs

CO -

Solvent: Acetonitrile or Toluene (0.2 M)

Step-by-Step Procedure

-

Premixing: In a glovebox or under strict Argon flow, combine Pd(OAc)

, Ligand (XPhos), Cs -

Solvent: Add degassed Acetonitrile.

-

Activation: Stir for 5 minutes.

-

Alkyne Addition: Add the alkyne.

-

Thermal Drive: Copper-free reactions lack the transmetallation acceleration of Copper. You must heat this reaction. Set block temperature to 80°C .

-

Timeline: Run for 4–16 hours.

-

Self-Validation: These reactions remain lighter in color (orange/red) compared to the black Pd/Cu reactions. A black precipitate here indicates Pd-black formation (catalyst death), suggesting you need a better ligand (e.g., switch to BrettPhos).[1]

-

Optimization & Troubleshooting Guide

Use this table to diagnose stalled reactions.

| Observation | Diagnosis | Corrective Action |

| Significant Homocoupling (Alkyne dimer visible on TLC) | Oxygen leak or excess Copper. | 1. Degas solvents by sparging (bubbling Ar) for 20 min.2. Reduce CuI loading to 1 mol%.3. Add alkyne slowly (syringe pump). |

| No Reaction (SM recovered) | Catalyst poisoning by Pyridine N. | 1. Switch to Pd(dppf)Cl |

| Reaction Stalls at 50% | Catalyst death (Pd black formation). | 1. Add a second portion of catalyst (1 mol%) after 2 hours.2. Add excess ligand (PPh |

| Product "Streaks" on Column | Pyridine interaction with Silica. | Critical: Pre-treat the silica column with 1% Triethylamine in Hexanes before loading. Elute with MeOH/DCM mixtures. |

Purification of 4-Alkynylpyridines

Purification is often the failure point due to the basicity of the product.

-

The Scavenger Wash: If using Protocol A (Cu), wash the organic layer with 10% aqueous ethylenediamine or NH

OH. This complexes copper (turning the aqueous layer blue) and removes it from the product. -

The "Buffered" Column: Standard silica is acidic (

). 4-Alkynylpyridines will stick or decompose.-

Protocol: Slurry silica in the mobile phase + 1% v/v Triethylamine (TEA) . Pour the column. Flush with 2 column volumes of mobile phase (without TEA) just before loading to remove excess base if the product is sensitive.

-

Safety & References

Safety Hazards[1]

-

4-Iodopyridines: Generally stable but can be skin irritants.

-

Copper Acetylides: Explosive when dry. Never allow the reaction residue to dry out completely if high Cu loadings were used. Quench with acid/water before disposal.

-

Alkynes: Low molecular weight alkynes are flammable.

References

-

Mechanistic Overview: Chinchilla, R., & Nájera, C. (2007).[1][4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.[1] Link

-

Copper-Free Methodologies: Liang, Y., Xie, Y.-X., & Li, J.-H. (2006).[1] Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Iodides with Terminal Alkynes in Water.[5][6] Journal of Organic Chemistry, 71(1), 379–381.[1] Link

-

Pd-PEPPSI Catalysts: Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Sonogashira Coupling. Chemistry – A European Journal, 12(18), 4749–4755.[1] Link

-

Purification Techniques: Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for silica treatment protocols).

Sources

- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Functionalization of 3-Allyl-2-Fluoro-4-Iodopyridine: A Guide to Orthogonal Reactivity

Topic: Regioselective Functionalization of 3-Allyl-2-Fluoro-4-Iodopyridine Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Orthogonal Triad

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 3-allyl-2-fluoro-4-iodopyridine represents a "privileged scaffold." Its value lies not just in the pyridine core—a staple in FDA-approved drugs—but in its orthogonal reactivity profile .

This molecule presents three distinct "handles," each responsive to a specific activation mode without interfering with the others. This allows for the programmable construction of complex libraries or fused heterocyclic systems (such as furopyridines or pyrrolopyridines) from a single precursor.

The Reactivity Triad

-

C4-Iodo Position: The "Soft" Electrophile. Highly reactive toward Palladium(0) oxidative addition. Ideal for Suzuki, Sonogashira, or Heck couplings.

-

C2-Fluoro Position: The "Hard" Electrophile. Activated by the adjacent ring nitrogen, it is primed for Nucleophilic Aromatic Substitution (

) by amines, alkoxides, or thiols. -

C3-Allyl Group: The "Versatile" Tether. A handle for olefin metathesis, oxidation, or—most critically—cyclization reactions that fuse new rings onto the pyridine core.

Reactivity Logic & Decision Matrix

Successful utilization of this scaffold requires adhering to a specific order of operations (chemoselectivity). The C4-Iodine is kinetically more labile to Pd-catalysis than the C2-Fluorine, while the C2-Fluorine is uniquely susceptible to nucleophilic attack.

Visualizing the Strategy

The following diagram maps the logical flow for functionalizing this scaffold.

Figure 1: Chemoselective divergence map. Note that C4 coupling is generally performed before C2 substitution to prevent electronic deactivation of the ring, although the reverse is possible under forcing conditions.

Detailed Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C4 while preserving the C2-Fluorine for later functionalization. Mechanism: The C-I bond (Bond Dissociation Energy ~65 kcal/mol) undergoes oxidative addition significantly faster than the C-F bond (~115 kcal/mol).

Reagents:

-

Substrate: 3-Allyl-2-fluoro-4-iodopyridine (1.0 equiv)

-

Boronic Acid:

(1.1 equiv) -

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Crucial: Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Solvation: Add degassed 1,4-dioxane and aqueous

. -

Reaction: Heat the mixture to 60–80°C .

-

Note: Do not exceed 90°C. Higher temperatures may encourage hydrolysis of the C2-Fluorine by the aqueous base (forming the pyridone side-product).

-

-

Monitoring: Monitor by LCMS. The iodine displacement should be complete within 2–4 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc). The product will retain the C2-F signal in

NMR (~ -70 ppm).

Protocol B: C2-Selective Nucleophilic Aromatic Substitution ( )

Objective: Displace the C2-Fluorine with an amine (common for kinase hinge binders) or alkoxide. Mechanism: The electronegative nitrogen and fluorine create a significant dipole, making C2 highly electrophilic. The allyl group at C3 adds steric bulk, so primary amines react faster than secondary amines.

Reagents:

-

Substrate: 3-Allyl-2-fluoro-4-iodopyridine (or the C4-substituted product from Protocol A)

-

Nucleophile: Primary/Secondary Amine (1.2 – 2.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMSO or NMP (for difficult substrates) or THF (for reactive amines).

Step-by-Step Methodology:

-

Setup: Dissolve the substrate in DMSO (0.2 M).

-

Addition: Add DIPEA followed by the amine.

-

Thermal Activation:

-

Reactive Amines (e.g., Morpholine, Benzylamine): Heat to 80°C.

-

Unreactive Amines (e.g., Anilines): Heat to 120°C.

-

-

Workup: Pour the reaction mixture into ice water. If the product precipitates, filter it (ideal). If not, extract with EtOAc.

-

Tip: DMSO is difficult to remove. Wash the organic layer 3x with water to remove bulk DMSO.

-

Protocol C: Synthesis of Fused Dihydrofuro[2,3-b]pyridines

Objective: Utilize the C3-Allyl group to form a fused ring system. This is a high-value transformation for generating novel IP. Strategy: Convert C2-F to C2-OH (pyridone tautomer), then perform an iodocyclization onto the C3-Allyl.

Step-by-Step Methodology:

-

Hydrolysis (C2-F

C2-OH):-

Treat 3-allyl-2-fluoro-4-iodopyridine with

(2 equiv) in

-

-

Iodocyclization:

-

Dissolve the pyridone (1.0 equiv) in MeCN.

-

Add

(2.0 equiv) and -

Stir at RT for 12 hours.

-

Result: The oxygen attacks the activated double bond, closing the 5-membered ring.

-

Product: 3-(iodomethyl)-4-iodo-2,3-dihydrofuro[2,3-b]pyridine.

-

-

Why this is powerful: You now have a fused bicycle with two iodine handles (one aliphatic, one aromatic) that can be differentiated chemically.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Solution |

| C2 Hydrolysis during Suzuki | Base concentration too high or Temp > 90°C. | Switch to anhydrous base ( |

| No Reaction at C2 ( | Nucleophile is too bulky or weak. | Switch solvent to NMP; increase temp to 140°C; use microwave irradiation. |

| "Halogen Dance" (Migration of I) | Lithiation attempted at C5 without blocking. | Avoid Lithium-Halogen exchange unless at -78°C. Use Pd-catalysis instead. |

| Protodeiodination (Loss of I) | Hydride source present in Pd reaction. | Ensure solvents are dry; avoid using Ethanol/Isopropanol in Suzuki couplings. |

References

-

BenchChem. "Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry." BenchChem Application Library. Link

- Schlosser, M., et al. "Regioselective Functionalization of Halopyridines." European Journal of Organic Chemistry, 2005.

-

Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Protocols." Link

-

Kitamura, T., et al. "Iodine-Mediated Fluorination and Cyclization of Alkenes." Journal of Organic Chemistry, 2021.[1][2] Link

-

Brégent, T., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance."[3] Chemistry - A European Journal, 2022.[3] Link

Sources

Application Notes and Protocols for the Oxidative Cleavage of an Allyl Group on a Pyridine Ring to an Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The transformation of an allyl group into an aldehyde on a pyridine scaffold is a crucial synthetic step in the development of a wide array of pharmaceutical agents and functional materials. Pyridinecarboxaldehydes are key building blocks for the synthesis of ligands, catalysts, and biologically active compounds. The selective oxidation of the allyl C=C bond without affecting the sensitive pyridine ring presents a significant chemical challenge. This guide provides a comprehensive overview and detailed protocols for three primary methods to achieve this transformation: Ozonolysis with Pyridine Organocatalysis, Lemieux-Johnson Oxidation, and Aldehyde-Selective Wacker-Type Oxidation. Each method is presented with an in-depth explanation of the underlying chemical principles, enabling researchers to make informed decisions based on their specific synthetic needs, available equipment, and substrate characteristics.

I. Method 1: Ozonolysis with Pyridine Organocatalysis

Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes.[1] The classical approach involves the formation of an ozonide intermediate, which can be explosive and requires a separate reductive work-up step.[1] A significant advancement in this methodology is the use of pyridine as an organocatalyst. In this process, pyridine intercepts the carbonyl oxide intermediate (the Criegee intermediate), preventing the formation of the ozonide and directly yielding the desired aldehyde in a single, safe, and efficient step.[2][3] This method is particularly advantageous for substrates containing a pyridine ring, as the reaction medium is inherently compatible with the product.

Mechanism of Pyridine-Catalyzed Ozonolysis

The reaction proceeds through the initial 1,3-dipolar cycloaddition of ozone to the alkene to form a primary ozonide (molozonide). This unstable intermediate rapidly rearranges and fragments to a carbonyl compound and a carbonyl oxide. In the presence of pyridine, the carbonyl oxide is trapped to form a zwitterionic peroxyacetal. This intermediate then undergoes fragmentation to yield the aldehyde product and pyridine N-oxide, which is subsequently reduced back to pyridine, completing the catalytic cycle.[2]

Figure 1: Simplified mechanism of pyridine-catalyzed ozonolysis.

Experimental Protocol: Ozonolysis of 2-Allylpyridine

This protocol is adapted from the procedure described by Willand-Charnley et al.[2]

Materials:

-

2-Allylpyridine

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Ozone (generated from an ozone generator)

-

Oxygen

-

Nitrogen

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Three-necked round-bottom flask

-

Gas dispersion tube (sparging tube)

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to an ozone generator, a gas outlet adapter, and a low-temperature thermometer, dissolve 2-allylpyridine (1.0 mmol) in anhydrous dichloromethane (20 mL).

-

Addition of Pyridine: Add anhydrous pyridine (2.0-3.0 mmol, 2-3 equivalents) to the solution. The use of excess pyridine ensures efficient trapping of the carbonyl oxide intermediate.[2]

-

Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, bubble a stream of ozone-enriched oxygen through the solution via the gas dispersion tube. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is no longer visible on the TLC plate. A faint blue color in the solution indicates the presence of excess ozone.

-

Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with a stream of oxygen for 5-10 minutes to remove any residual ozone, followed by a stream of nitrogen.

-

Work-up: Allow the reaction mixture to warm to room temperature. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL). The aqueous washes help to remove any acidic byproducts.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-pyridinecarboxaldehyde.

| Parameter | Value | Reference |

| Temperature | -78 °C | |

| Solvent | Dichloromethane | |

| Catalyst | Pyridine (2-3 equiv.) | [2] |

| Work-up | Reductive (in situ) | [2] |

| Typical Yield | High | [2] |

Table 1: Key parameters for pyridine-catalyzed ozonolysis.

II. Method 2: Lemieux-Johnson Oxidation

The Lemieux-Johnson oxidation is a classic and reliable method for the oxidative cleavage of alkenes to aldehydes and ketones.[1][4] This one-pot procedure utilizes a catalytic amount of osmium tetroxide (OsO₄) for dihydroxylation of the alkene, with a stoichiometric amount of sodium periodate (NaIO₄) that serves both to cleave the intermediate diol and to regenerate the osmium tetroxide catalyst.[4] The addition of a hindered base, such as 2,6-lutidine, has been shown to suppress side reactions and improve the yields of this transformation.[4]

Mechanism of Lemieux-Johnson Oxidation

The reaction begins with the syn-dihydroxylation of the allyl group by osmium tetroxide to form a cyclic osmate ester. This is then hydrolyzed to a vicinal diol. Sodium periodate cleaves the diol to form the two carbonyl compounds (in this case, formaldehyde and pyridinecarboxaldehyde). The periodate also re-oxidizes the reduced osmium species (Os(VI)) back to osmium tetroxide (Os(VIII)), allowing it to re-enter the catalytic cycle.[4]

Figure 2: Catalytic cycle of the Lemieux-Johnson oxidation.

Experimental Protocol: Lemieux-Johnson Oxidation of 4-Allylpyridine

This protocol is based on the general procedure for Lemieux-Johnson oxidation with the improvement suggested by Yu et al.[4]

Materials:

-

4-Allylpyridine

-

Tetrahydrofuran (THF)

-

Water

-

Osmium tetroxide (OsO₄), 2.5% solution in t-butanol

-

Sodium periodate (NaIO₄)

-

2,6-Lutidine

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-allylpyridine (1.0 mmol) in a mixture of THF (10 mL) and water (3 mL).

-

Addition of Reagents: Add 2,6-lutidine (1.2 mmol, 1.2 equivalents) to the solution. In a separate container, prepare a solution of sodium periodate (2.5 mmol, 2.5 equivalents) in water (5 mL).

-

Catalyst Addition: To the stirred solution of the allylpyridine, add the osmium tetroxide solution (0.02 mmol, 2 mol%).

-

Oxidation: Add the sodium periodate solution dropwise to the reaction mixture over 30 minutes using an addition funnel. The reaction is typically exothermic. Maintain the temperature below 25 °C with an ice bath if necessary. Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) to decompose any remaining OsO₄. Dilute the mixture with water (20 mL) and extract with dichloromethane or ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 4-pyridinecarboxaldehyde.

| Parameter | Value | Reference |

| Catalyst | OsO₄ (catalytic) | [4] |

| Oxidant | NaIO₄ (stoichiometric) | [4] |

| Additive | 2,6-Lutidine | [4] |

| Solvent | THF/Water | [4] |

| Temperature | Room Temperature | [4] |

Table 2: Key parameters for the Lemieux-Johnson oxidation.

III. Method 3: Aldehyde-Selective Wacker-Type Oxidation

The Wacker oxidation is a palladium-catalyzed process that typically converts terminal alkenes to methyl ketones.[5] However, modifications to the standard Wacker-Tsuji conditions can steer the selectivity towards the formation of aldehydes (anti-Markovnikov product).[6] This can be achieved through the use of specific ligands and co-oxidants. For aryl-substituted olefins, a system employing PdCl₂(MeCN)₂, 1,4-benzoquinone (BQ) as a hydrogen acceptor, and t-butanol as a co-solvent has been shown to be highly selective for aldehyde formation.[6] The pyridine nitrogen of the substrate can also play a role in directing the regioselectivity of the oxidation.

Mechanism of Aldehyde-Selective Wacker Oxidation

The proposed mechanism for aldehyde selectivity involves the formation of a tert-butyl vinyl ether intermediate. This intermediate is then hydrolyzed under acidic conditions, which can be generated in situ, to yield the aldehyde product. The bulky t-butanol is thought to favor the formation of the anti-Markovnikov product.[6]

Figure 3: Proposed pathway for aldehyde-selective Wacker-type oxidation.

Experimental Protocol: Aldehyde-Selective Wacker Oxidation of 3-Allylpyridine

This protocol is an adaptation of the aldehyde-selective Wacker oxidation of aryl-substituted olefins developed by Grubbs and co-workers.[6]

Materials:

-

3-Allylpyridine

-

Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

-

1,4-Benzoquinone (BQ)

-

tert-Butanol (t-BuOH)

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or a vial with a screw cap

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a Schlenk flask or a vial, combine 3-allylpyridine (1.0 mmol), PdCl₂(MeCN)₂ (0.05 mmol, 5 mol%), and 1,4-benzoquinone (1.2 mmol, 1.2 equivalents).

-

Solvent Addition: Add a mixture of t-butanol (5 mL) and water (0.5 mL).

-

Reaction: Stir the mixture vigorously at room temperature under an air atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate (20 mL). Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 3-pyridinecarboxaldehyde.

| Parameter | Value | Reference |

| Catalyst | PdCl₂(MeCN)₂ | [6] |

| Co-oxidant | 1,4-Benzoquinone | [6] |

| Solvent | t-BuOH/Water | [6] |

| Temperature | Room Temperature | [6] |

| Selectivity | High for Aldehyde | [6] |

Table 3: Key parameters for aldehyde-selective Wacker-type oxidation.

IV. Method Comparison and Selection

| Feature | Ozonolysis with Pyridine | Lemieux-Johnson Oxidation | Aldehyde-Selective Wacker Oxidation |

| Reagents | O₃, Pyridine | OsO₄ (cat.), NaIO₄ | PdCl₂(MeCN)₂, BQ, t-BuOH |

| Safety | Requires O₃ generator; avoids explosive ozonides | Highly toxic OsO₄ (used catalytically) | Pd catalyst, BQ can be toxic |

| Generality | Broad alkene scope | Broad alkene scope | More substrate-dependent for aldehyde selectivity |

| Yields | Generally high | Good to high, improved with additives | Moderate to high |

| Side Reactions | Minimal with pyridine catalysis | Over-oxidation can occur without careful control | Formation of methyl ketone is a potential side product |

| Equipment | Ozone generator required | Standard laboratory glassware | Standard laboratory glassware |

Table 4: Comparison of methods for the oxidative cleavage of allylpyridines.

Selection Guidance:

-

For speed, efficiency, and inherent safety from explosive intermediates, the Ozonolysis with Pyridine Organocatalysis is an excellent choice, provided an ozone generator is available.

-

For a reliable, well-established method that does not require specialized equipment, the Lemieux-Johnson Oxidation is a robust option. The use of catalytic OsO₄ and the 2,6-lutidine modification makes it more practical and higher yielding.

-

When ozonolysis is not feasible and the use of osmium is to be avoided, the Aldehyde-Selective Wacker-Type Oxidation offers a viable alternative. However, optimization of reaction conditions may be necessary to achieve high aldehyde selectivity for a specific allylpyridine substrate.

V. Conclusion

The oxidative cleavage of an allyl group on a pyridine ring to an aldehyde can be successfully achieved through several synthetic methodologies. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the desired level of safety and efficiency. By understanding the mechanisms and following the detailed protocols provided in this guide, researchers can confidently perform this important transformation in their drug discovery and development endeavors.

VI. References

-

Willand-Charnley, R. A.; Fisher, T. J.; Johnson, B. M.; Dussault, P. H. Supporting Information: Pyridine is an organocatalyst for the reductive ozonolysis of alkenes. Org. Lett.2012 , 14 (9), 2242–2245. [Link]

-

Willand-Charnley, R. A.; Fisher, T. J.; Johnson, B. M.; Dussault, P. H. Pyridine is an organocatalyst for the reductive ozonolysis of alkenes. Org. Lett.2012 , 14 (9), 2242–2245. [Link]

-

Teo, P.; Wickens, Z. K.; Dong, G.; Grubbs, R. H. Efficient and Highly Aldehyde Selective Wacker Oxidation. Org. Lett.2012 , 14 (12), 3237–3239. [Link]

-

Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]

-

Stoltz, B. M.; Liu, W.-B. Palladium(II)-Catalyzed Allylic C–H Oxidation of Hindered Substrates Featuring Tunable Selectivity. Angew. Chem. Int. Ed.2015 , 54 (26), 7872-7875. [Link]

-

Dussault, P. H.; Willand-Charnley, R.; Fisher, T. J.; Johnson, B. M. Pyridine Is an Organocatalyst for the Reductive Ozonolysis of Alkenes. Org. Lett.2012 , 14 (9), 2242-2245. [Link]

-

Chemistry LibreTexts. Wacker Oxidation. [Link]

-

Metaseer. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde. 2024 . [Link]

-

Grokipedia. Lemieux–Johnson oxidation. [Link]

-

Sabitha, G.; Nayak, S.; Bhikshapathi, M.; Yadav, J. S. Palladium Hydroxide Catalyzed Isomerization of Primary Allylic Alcohols to Aldehydes: Application to the Formal Synthesis of (−)-Brevisamide. Org. Lett.2011 , 13 (1), 442-444. [Link]

-

Sigman, M. S.; Michel, B. W. Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines. J. Am. Chem. Soc.2010 , 132 (17), 6076–6077. [Link]

-

Master Organic Chemistry. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

-

IP.com. Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof. 2017 . [Link]

-

Google Patents. Preparation method of 2-pyridine carboxaldehyde. 2010 .

-

Yu, W.; Mei, Y.; Kang, Y.; Hua, Z.; Jin, Z. Improved procedure for the oxidative cleavage of olefins by OsO4-NaIO4. Org. Lett.2004 , 6 (19), 3217-3219. [Link]

-

University of Nebraska - Lincoln. Pyridine is an organocatalyst for the reductive ozonolysis of alkenes. 2012 . [Link]

-

SlideShare. Wacker Oxidation

anti-Markovnikov. 2014 . [Link] -

SynArchive. Lemieux-Johnson Oxidation. [Link]

-

Royal Society of Chemistry. Catalytic allylic functionalization via π-allyl palladium chemistry. 2015 . [Link]

-

ResearchGate. ChemInform Abstract: Pyridine Is an Organocatalyst for the Reductive Ozonolysis of Alkenes. 2012 . [Link]

-

Semantic Scholar. Pyridine is an organocatalyst for the reductive ozonolysis of alkenes. 2012 . [Link]

-

Figshare. Highly Efficient Solid-Phase Oxidative Cleavage of Olefins by OsO4−NaIO4 in the Intramolecular N-Acyliminium Pictet−Spengler Reaction. 2005 . [Link]

-

Garcı́a-Fortanet, J.; Trost, B. M. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chem. Rev.2009 , 109 (2), 856–883. [Link]

-

Al-Awadi, N. A.; El-Dusouqui, O. M. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC2001 , (i), 242-268. [Link]

-

Chemistry LibreTexts. Ozonolysis. [Link]

-

ResearchGate. Cleavage of auxiliaries. Isolated yields are given. See Table 3 for regioselectivity. [Link]

-

ResearchGate. Improved Procedure for the Oxidative Cleavage of Olefins by OsO 4 −NaIO 4. 2004 . [Link]

-

Scribd. 11. Oso4. [Link]

-

ResearchGate. How can i separate remaining amine and carboxyaldehyde reactants after completion of a Schiff's base formation reaction? 2021 . [Link]

-

Quora. What is Lemieux-Johnson reaction? [Link]

-

Royal Society of Chemistry. Selective oxidative cleavage of terminal olefins into aldehydes catalyzed by copper(ii) complex. 2018 . [Link]

-

Nicolaou, K. C.; Adsool, V. A.; Hale, C. R. H. An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)2, NMO, and Catalytic OsO4. Org. Lett.2010 , 12 (7), 1552–1555. [Link]

-

Google Patents. Preparation method for 4-pyridinecarboxaldehyde. 2017 .

-

ResearchGate. A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. 2002 . [Link]

-

Parasram, M.; Leonori, D. Recent Advances in Photoinduced Oxidative Cleavage of Alkenes. ACS Catal.2021 , 11 (19), 12194–12204. [Link]

-

Wikipedia. Pyridine-N-oxide. [Link]

-

Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. 2013 . [Link]

-

PubMed. Photoexcited nitroarenes for the oxidative cleavage of alkenes. 2022 . [Link]

-

MDPI. Selective C–C Bond Cleavage in Diols and Lignin Models: High-Throughput Screening of Metal Oxide-Anchored Vanadium in Mesoporous Silica. 2021 . [Link]

-

ResearchGate. Reaction of pyridine N‐oxide derivatives with alkenes. 27 i, alkene... 2019 . [Link]

-

YouTube. Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. 2020 . [Link]

Sources

- 1. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]

- 2. Pyridine is an organocatalyst for the reductive ozonolysis of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine Is an Organocatalyst for the Reductive Ozonolysis of Alkenes [organic-chemistry.org]

- 4. Improved procedure for the oxidative cleavage of olefins by OsO4-NaIO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Efficient and Highly Aldehyde Selective Wacker Oxidation [organic-chemistry.org]

Application Note: Precision Heck Coupling Protocols for 3-allyl-2-fluoro-4-iodopyridine

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 3-allyl-2-fluoro-4-iodopyridine . This document synthesizes field-proven methodologies with mechanistic insights to ensure high-yield, chemoselective transformations.

Strategic Substrate Analysis

3-allyl-2-fluoro-4-iodopyridine is a high-value scaffold for synthesizing fused heterocyclic systems (e.g., dihydropyrindines) or poly-functionalized pyridines. Successful manipulation requires navigating three competing reactivity vectors:

-

The C4-Iodo Motif (Primary Electrophile): The C4 position in pyridines is electron-deficient. The presence of the 2-fluoro substituent further depletes electron density, making the C4-I bond exceptionally reactive toward oxidative addition by Pd(0). This is the intended reaction site.

-

The 3-Allyl Tether (Internal Nucleophile vs. Isomerization): The allyl group can serve as the alkene component in an intramolecular Heck reaction. However, under palladium catalysis, this double bond is prone to migrating into conjugation with the pyridine ring (forming a styrene-like 1-propenyl moiety), which deactivates it toward cyclization.

-

The Pyridine Nitrogen (Catalyst Poison): The basic nitrogen can coordinate to electrophilic Pd(II) species, arresting the catalytic cycle. The 2-fluoro group partially mitigates this by reducing basicity, but high catalyst loadings or specific ligands are often required.

Decision Matrix: Selecting the Protocol

Choose the protocol based on your synthetic target.

| Target Outcome | Reaction Type | Key Challenge | Recommended Protocol |

| C4-Alkenylated Pyridine | Intermolecular | Preventing allyl isomerization while coupling external alkene. | Protocol A (Jeffery Conditions) |

| Fused Bicyclic System | Intramolecular | Enforcing exo-cyclization vs. endo; suppressing H-shift. | Protocol B (Cationic Pathway) |

Protocol A: Intermolecular Coupling (C4-Functionalization)

Use this protocol to couple an external alkene (e.g., methyl acrylate, styrene) to the C4 position while leaving the 3-allyl group intact.

Rationale

Standard Heck conditions (high heat, long times) often isomerize the sensitive 3-allyl group. We utilize Jeffery Conditions (Phase Transfer Catalysis), which allow for lower temperatures and faster rates, preserving the allyl tether.

Materials

-

Substrate: 3-allyl-2-fluoro-4-iodopyridine (1.0 equiv)

-

Coupling Partner: Alkene (e.g., Methyl acrylate) (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2–5 mol%)

-

Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

-

Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

-

Charge: Add 3-allyl-2-fluoro-4-iodopyridine (1.0 mmol), TBAB (1.0 mmol), and Base (2.5 mmol).

-

Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Stir to create a suspension.

-

Catalyst Addition: Add the alkene (1.5 mmol) followed by Pd(OAc)₂ (0.02–0.05 mmol). Note: Adding Pd last prevents premature precipitation.

-

Reaction: Seal the vessel and heat to 60–80°C . Monitor by LC-MS every 2 hours.

-

Endpoint: Disappearance of aryl iodide.

-

QC Check: Verify the allyl group is still terminal (check for loss of terminal vinyl protons in NMR if taking an aliquot).

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/TBAB), dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Intramolecular Cyclization (Fused Ring Synthesis)

Use this protocol to cyclize the molecule onto itself, forming a 2-fluoro-5-methylene-6,7-dihydro-5H-cyclopenta[c]pyridine derivative (5-exo-trig).

Rationale

To favor cyclization over oligomerization, High Dilution is essential. To prevent double-bond isomerization, we employ the Cationic Pathway using Silver salts. The Ag(I) abstracts the iodide from the intermediate L₂Pd(Ar)I, creating a highly electrophilic cationic Pd species [L₂Pd(Ar)]⁺ that rapidly complexes the tethered alkene.

Materials

-

Substrate: 3-allyl-2-fluoro-4-iodopyridine (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (5–10 mol%)

-

Ligand: PPh₃ (20 mol%) or P(o-tol)₃ (for sterically demanding cases)

-

Base/Additive: Ag₂CO₃ (2.0 equiv) or Ag₃PO₄

-

Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Procedure

-

Preparation: Prepare a 0.01 M solution of the substrate in degassed MeCN. (Dilution is critical to prevent intermolecular coupling).

-

Catalyst Mix: In a separate Schlenk flask, mix Pd(OAc)₂ and Phosphine ligand (1:2 ratio) in a small amount of MeCN under Argon for 15 mins to form the active catalyst.

-

Combination: Add the catalyst solution to the substrate solution.

-

Silver Addition: Add Ag₂CO₃ (2.0 equiv) in one portion. Protect the flask from light (aluminum foil) as silver salts are photosensitive.

-

Reaction: Heat to reflux (approx. 80°C).

-

Mechanism Note: The silver salt precipitates AgI, driving the reaction forward and preventing the reversible reformation of the neutral Pd-I species.

-

-

Monitoring: Monitor by TLC/LC-MS. Reaction is typically complete in 4–12 hours.

-

Filtration: Filter the mixture through a Celite pad to remove silver residues and Pd black.

-

Purification: Concentrate and purify via column chromatography.

Mechanistic Visualization

The following diagrams illustrate the divergent pathways and the specific intramolecular mechanism.

Diagram 1: Reaction Pathway Selection

Caption: Decision tree for selecting reaction conditions based on the desired chemoselectivity.

Diagram 2: Intramolecular Cationic Cycle

Caption: The cationic mechanism facilitated by Silver salts, crucial for difficult intramolecular cyclizations.

Troubleshooting & Optimization

| Symptom | Diagnosis | Corrective Action |

| Recovery of Starting Material | Catalyst poisoning by Pyridine N. | Increase catalyst loading to 10 mol%; switch to bidentate ligand (dppf) to outcompete N-binding. |

| Double Bond Migration (Isomerization) | "Hydride shuffling" occurring before coupling. | Lower temperature; Switch to Protocol A (Jeffery conditions); Ensure base is anhydrous. |

| De-fluorination | Switch from Carbonate bases to Acetate bases (NaOAc) or use Proton Sponge; Avoid alkoxides. | |

| Pd Black Precipitation | Ligand dissociation. | Add excess ligand (PPh₃); Ensure O₂ exclusion is rigorous. |

References

-

Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009-3066. Link

-

Link, J. T. (2002). "The Intramolecular Heck Reaction".[2][3][4][5] Organic Reactions, 60, 157. Link

-

Karig, G., et al. (2002). "Regioselective intramolecular Heck reactions of 2-halo-N-alkenyl-anilines and 3-halo-N-alkenyl-pyridinamines". Organic Letters, 4(22), 3815-3818. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Validation & Comparative

19F NMR Shifts of 2-Fluoropyridine Derivatives: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of 19F NMR shifts in 2-fluoropyridine derivatives , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The 2-fluoropyridine motif is a cornerstone in medicinal chemistry, often serving as a bioisostere for amides or as a metabolic blocking group. In 19F NMR spectroscopy , 2-fluoropyridines exhibit distinct chemical shift behaviors driven by the unique electronic environment of the adjacent pyridine nitrogen.

Unlike fluorobenzenes (

Mechanistic Principles of Shielding

To interpret the spectra of 2-fluoropyridine derivatives, one must understand the competing electronic vectors:

-

Ortho-Nitrogen Effect (Deshielding): The pyridine nitrogen lone pair and the electronegative nitrogen atom exert a strong inductive (

) and mesomeric ( -

Lone Pair Repulsion: The proximity of the fluorine lone pairs to the nitrogen lone pair creates an anisotropic environment, further influencing the chemical shift tensor.

-

Substituent Effects:

-

EDG (Electron Donating Groups): Increase electron density

Upfield Shift (more negative ppm). -

EWG (Electron Withdrawing Groups): Decrease electron density

Downfield Shift (less negative ppm).

-

Visualizing the Electronic Environment

The following diagram illustrates the shielding hierarchy in fluoropyridine isomers.

Figure 1: Relative 19F NMR chemical shift hierarchy of fluoropyridine isomers compared to fluorobenzene.

Comparative Analysis: Chemical Shifts & Coupling Constants

Baseline Isomer Comparison

The position of the fluorine atom on the pyridine ring dictates the baseline chemical shift.

| Compound | Structure | Electronic Driver | |

| 2-Fluoropyridine | 2-F-Py | -63 to -72 | Strong -I/-M from ortho-N; Paramagnetic deshielding. |

| 3-Fluoropyridine | 3-F-Py | -120 to -128 | Meta to N; Minimal resonance interaction; similar to Ph-F. |

| 4-Fluoropyridine | 4-F-Py | -95 to -105 | Para to N; Resonance deshielding (canonical forms place + charge on C4). |